molecular formula C20H19N3O4 B2706943 Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate CAS No. 1110979-55-9

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

Cat. No.: B2706943
CAS No.: 1110979-55-9
M. Wt: 365.389
InChI Key: IINTWHKIYYTVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves multiple steps. One common method includes the reaction of 2-methylquinazolin-4-ol with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Chemical Reactions Analysis

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. For instance, quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by interfering with quorum sensing pathways. This compound may also inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl 4-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate can be compared with other similar compounds, such as:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-26-20(25)14-8-10-15(11-9-14)23-18(24)12-27-19-16-6-4-5-7-17(16)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINTWHKIYYTVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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